molecular formula C11H16N2O2S B1298766 4-(Piperidin-1-YL)benzenesulfonamide CAS No. 10338-60-0

4-(Piperidin-1-YL)benzenesulfonamide

Cat. No.: B1298766
CAS No.: 10338-60-0
M. Wt: 240.32 g/mol
InChI Key: ZVFUVTSBLLDOHJ-UHFFFAOYSA-N
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Description

4-(Piperidin-1-YL)benzenesulfonamide is an organic compound with the molecular formula C11H16N2O2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-YL)benzenesulfonamide typically involves the reaction of piperidine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C5H10NHC6H5SO2N(C5H10)+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_5\text{H}_{10}\text{NH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N}(\text{C}_5\text{H}_{10}) + \text{HCl} C6​H5​SO2​Cl+C5​H10​NH→C6​H5​SO2​N(C5​H10​)+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-YL)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the piperidine ring.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the piperidine ring.

Major Products:

Scientific Research Applications

4-(Piperidin-1-YL)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.

    Industry: It is utilized in the development of specialty chemicals and materials

Comparison with Similar Compounds

  • 4-(Morpholin-4-yl)benzenesulfonamide
  • 4-(Pyrrolidin-1-yl)benzenesulfonamide
  • 4-(Piperazin-1-yl)benzenesulfonamide

Comparison: 4-(Piperidin-1-YL)benzenesulfonamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for specific therapeutic applications .

Biological Activity

4-(Piperidin-1-YL)benzenesulfonamide, also known as N-(piperidin-1-yl)benzenesulfonamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group enhances the compound's ability to interact with enzymes and receptors, leading to modulation of biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in tumor cell proliferation and migration, particularly through the modulation of the KEAP1-NRF2-GPX4 axis, which is crucial for regulating cellular oxidative stress and ferroptosis in cancer cells .
  • Cellular Signaling Modulation: By binding to specific proteins like NRF2, it can alter downstream signaling pathways that affect cell survival and death .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research conducted at Guangdong Medical University demonstrated that this compound significantly inhibits tumor cell proliferation and migration. Key findings include:

  • Cell Proliferation Inhibition: The compound reduced the viability of various cancer cell lines as measured by MTT assays.
  • Induction of Ferroptosis: The treatment led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating oxidative stress and triggering ferroptosis in tumor cells .
Biological ActivityResult
Cell ViabilityDecreased significantly in treated cells
ROS LevelsIncreased, indicating oxidative stress
MDA LevelsIncreased, confirming ferroptosis induction

Cholinesterase Inhibition

Another area of research involves the inhibition of cholinesterase enzymes. Studies have shown that derivatives of this compound exhibit promising inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Tumor Cell Studies: A study investigated the effect of this compound on human tumor cell lines. Results indicated a significant reduction in proliferation and migration rates, with molecular docking studies suggesting strong binding affinity to NRF2 .
  • Cholinesterase Inhibition Studies: Another study synthesized several piperidine derivatives, including this compound, which were evaluated for their cholinesterase inhibitory activity. The results showed effective inhibition, indicating potential therapeutic use in neurodegenerative conditions .

Properties

IUPAC Name

4-piperidin-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFUVTSBLLDOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352767
Record name Benzenesulfonamide, 4-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10338-60-0
Record name Benzenesulfonamide, 4-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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